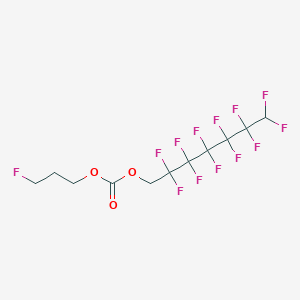
Methyl 2-(3-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyphenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenylacrylic acid is reacted with methyl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of heterogeneous catalysts in these processes also enhances the efficiency and sustainability of the production.
化学反応の分析
Types of Reactions
Methyl 2-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for transesterification reactions.
Major Products
Oxidation: 3-methoxyphenylacrylic acid.
Reduction: 3-methoxyphenylpropanol.
Substitution: Various esters depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is used in the production of polymers and resins due to its reactive ester group.
作用機序
The mechanism of action of methyl 2-(3-methoxyphenyl)acrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, this compound can interact with enzymes that catalyze ester hydrolysis, leading to the release of active metabolites . The molecular targets and pathways involved depend on the specific application and the nature of the metabolites formed.
類似化合物との比較
Methyl 2-(3-methoxyphenyl)acrylate can be compared with other similar compounds, such as:
Methyl acrylate: A simpler ester with a similar reactivity profile but lacking the methoxyphenyl group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Butyl acrylate: A longer-chain ester with different physical properties and applications.
The uniqueness of this compound lies in its methoxyphenyl group, which imparts specific reactivity and properties that are valuable in various applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3 |
InChIキー |
ITSQNSJVBVOVKP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



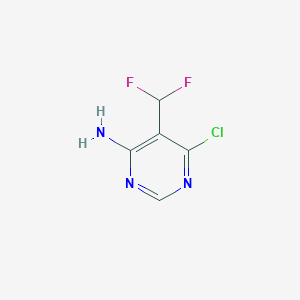
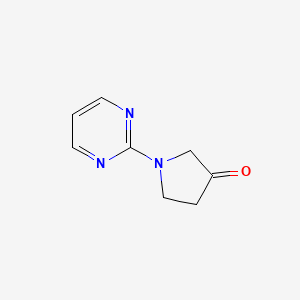
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
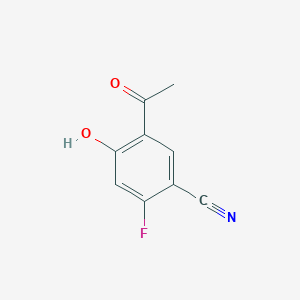
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)


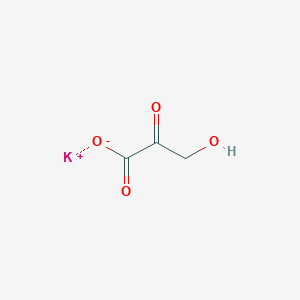
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)


![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
